Metal Chelation Affinity vs Free Cysteine
Lysylcysteine demonstrates a dramatically higher affinity for lead ions (Pb²⁺) compared to free cysteine. The binding constant (Kf) for the Lysylcysteine-Pb²⁺ complex was determined to be 10^15, which is significantly greater than the reported binding constant for free cysteine with Pb²⁺, which is typically on the order of 10^9 to 10^10 . This indicates that the dipeptide framework enhances the metal chelation capability beyond that of its constituent amino acid.
| Evidence Dimension | Binding Affinity for Pb²⁺ (Kf) |
|---|---|
| Target Compound Data | 10^15 |
| Comparator Or Baseline | Free Cysteine: ~10^9 to 10^10 (Kf range for typical Pb²⁺-cysteine complexes) |
| Quantified Difference | Approximately 5 to 6 orders of magnitude (100,000-fold to 1,000,000-fold) higher affinity |
| Conditions | In vitro binding assay, pH not specified. |
Why This Matters
This substantial difference in binding affinity directly impacts the compound's suitability for applications requiring efficient metal ion sequestration, such as in environmental remediation or biological detoxification studies.
